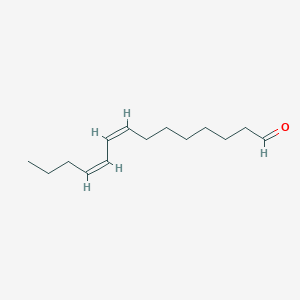
BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a heterobifunctional PEG linker, which means it has different functional groups at each end of the PEG chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
PEGylation: The PEG chain is attached to the protected amine group through a series of reactions involving ethylene oxide.
Formation of the Linker: The PEGylated compound is then reacted with various reagents to introduce the desired functional groups at each end of the PEG chain.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as described above but optimized for higher yields and purity. The process includes rigorous purification steps such as chromatography to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine group is replaced by other nucleophiles.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Acidic Conditions: Used for deprotection of the Boc group.
Basic Conditions: Used for hydrolysis of ester and amide bonds.
Nucleophiles: Used in substitution reactions to replace the Boc-protected amine group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester bond would yield a carboxylic acid and an alcohol .
Wissenschaftliche Forschungsanwendungen
BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules to improve their solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetic properties of therapeutic agents.
Industry: Applied in the production of PEGylated products for various industrial applications
Wirkmechanismus
The mechanism of action of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH involves its ability to modify molecules through PEGylation. The PEG chain provides water solubility and biocompatibility, while the functional groups at each end of the PEG chain allow for selective modification of target molecules. This enhances the stability, solubility, and pharmacokinetic properties of the modified molecules, making them suitable for various applications in drug delivery systems and diagnostics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-NH-PEG4-CH2CH2NH2: Another PEG-based linker used in the synthesis of antibody-drug conjugates and PROTACs.
Boc-NH-PEG4-CH2CH2COOH: A PEG linker with a carboxylic acid group at one end, used in bioconjugation and synthesis of small molecules.
Uniqueness
BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH is unique due to its heterobifunctional nature, which allows for selective modification of specific functional groups on target molecules. This makes it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C19H36N2O10 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C19H36N2O10/c1-19(2,3)31-18(25)21-5-7-27-9-11-29-13-12-28-10-8-26-6-4-20-16(22)14-30-15-17(23)24/h4-15H2,1-3H3,(H,20,22)(H,21,25)(H,23,24) |
InChI-Schlüssel |
MKQNGXDZFPJAQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNC(=O)COCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)


